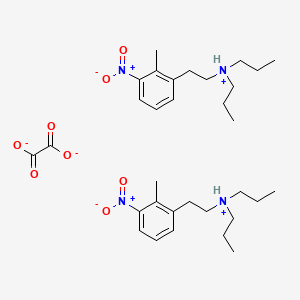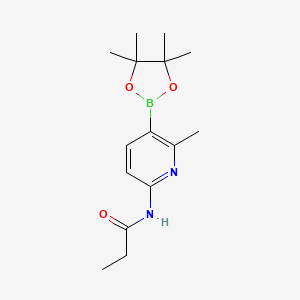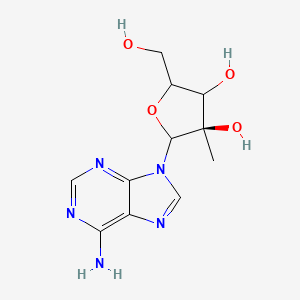![molecular formula C19H25N5O3S B14782976 5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxmetidine, also known by its code name SKF 92994, is a histamine H2 receptor antagonist. It is primarily used in the treatment of active duodenal ulcers due to its ability to inhibit transmembrane calcium flux in cardiac and vascular tissues . The compound has a molecular formula of C19H21N5O3S and a molar mass of 399.47 g/mol .
准备方法
The synthesis of oxmetidine involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a 2-aminopyrimidin-4(1H)-one derivative, which is then modified to introduce the 1,3-benzodioxol-5-ylmethyl group at the 5-position and a 4-(5-methyl-1H-imidazol-4-yl)-3-thiabutyl substituent at the 2-amino group . Industrial production methods often involve high-performance liquid chromatographic techniques to ensure the purity and consistency of the final product .
化学反应分析
Oxmetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
Oxmetidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study histamine H2 receptor antagonists and their interactions with various receptors.
Biology: Researchers use oxmetidine to investigate its effects on transmembrane calcium flux in cardiac and vascular tissues.
Medicine: Oxmetidine is primarily used in the treatment of active duodenal ulcers due to its gastric antisecretory effects
作用机制
Oxmetidine exerts its effects by competitively inhibiting histamine binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells . This competitive inhibition results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets and pathways involved include the H2 receptors and the associated signaling pathways that regulate gastric acid secretion .
相似化合物的比较
Oxmetidine is unique among histamine H2 receptor antagonists due to its specific chemical structure and potency. Similar compounds include:
Cimetidine: Another H2 receptor antagonist used to manage GERD, peptic ulcer disease, and indigestion.
Famotidine: A propanimidamide and histamine H2-receptor antagonist with antacid activity.
Ranitidine: A histamine H2 receptor antagonist that reduces stomach acid production.
Compared to these compounds, oxmetidine is noted for its higher potency and specific cytotoxic effects .
属性
分子式 |
C19H25N5O3S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one |
InChI |
InChI=1S/C19H25N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7,10,14,19-21H,4-6,8-9,11H2,1H3,(H,22,23)(H,24,25) |
InChI 键 |
PFWLZPHLCADPGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)CSCCNC2NCC(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)

![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)
![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)


![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)

![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)
